4-Bromo-6-methyl-2h-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem acknowledge its existence and provide basic information on its structure and properties [], there is no mention of its utilization in scientific research.

Further Exploration

It's possible that research on this specific compound might be:

- Emerging and not yet widely published: As scientific research is constantly evolving, new discoveries and applications of various compounds are constantly being made. It's possible that research on 4-Bromo-6-methyl-2h-pyran-2-one is still in its early stages and hasn't been extensively documented yet.

- Proprietary and not publicly available: Certain research, especially in the pharmaceutical industry, might be conducted under confidentiality agreements, limiting the public availability of information.

- Consult specialized scientific databases: Databases like SciFinder or Scopus might offer more specific information on research involving this compound, although access might require a subscription.

- Monitor future publications: Keeping an eye on scientific journals and conferences related to relevant fields like organic chemistry or medicinal chemistry might reveal future research involving this compound.

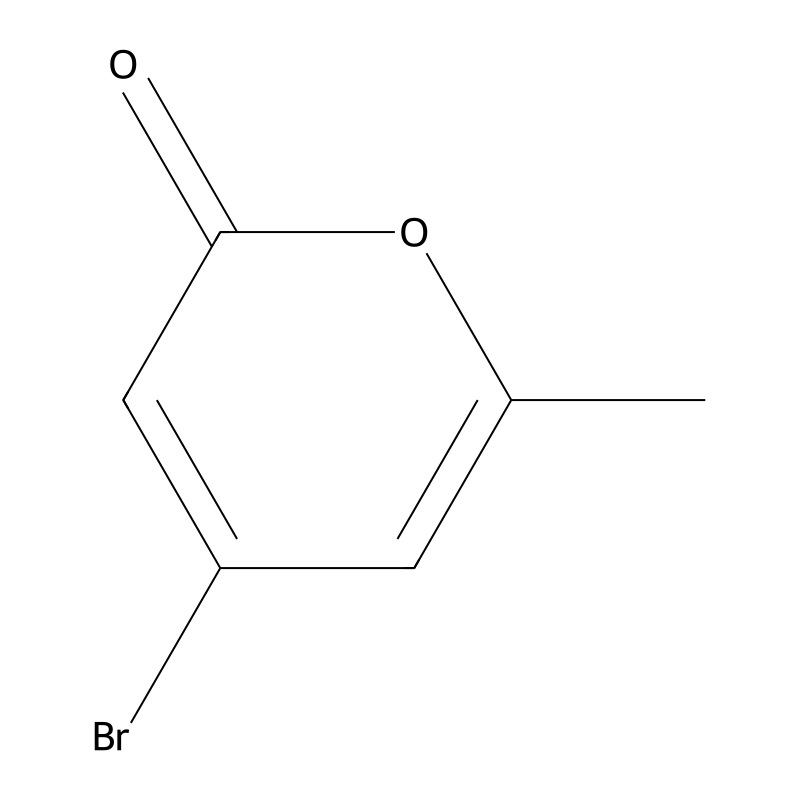

4-Bromo-6-methyl-2H-pyran-2-one is an organic compound characterized by a pyran ring with a bromine atom and a methyl group at specific positions. Its molecular formula is C6H5BrO2, and it possesses a unique structure that contributes to its reactivity and potential applications in various fields . The compound is typically represented as follows:

textO / \ Br/ \C | | C C \ / C--C \ / C

Key Reactions:- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.

- Cyclization: It can undergo cyclization reactions leading to the formation of more complex structures.

Research indicates that 4-Bromo-6-methyl-2H-pyran-2-one exhibits notable biological activities, including antimicrobial and antifungal properties. Its derivatives have been studied for their potential therapeutic effects against various pathogens .

Biological Properties:- Antimicrobial Activity: Effective against certain bacterial strains.

- Antifungal Activity: Shows promise in inhibiting fungal growth.

The synthesis of 4-Bromo-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-6-methyl-2-pyrone. The general reaction pathway includes:

- Starting Material: 4-Hydroxy-6-methyl-2-pyrone.

- Reagent: Bromine in an appropriate solvent.

- Reaction Conditions: Typically carried out under controlled temperatures to ensure selective bromination .

4-Bromo-6-methyl-2H-pyran-2-one has several applications across various domains:

- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemistry: Potential use in developing fungicides or herbicides.

- Material Science: Explored for its properties in polymer chemistry.

Studies on the interactions of 4-Bromo-6-methyl-2H-pyran-2-one with biological molecules have revealed its ability to bind with proteins and enzymes, which may contribute to its biological activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-Bromo-6-methyl-2H-pyran-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-6-methyl-2-pyrone | Hydroxy group instead of bromine | Precursor for synthesis |

| 5-Bromo-6-methyl-2H-pyran-2-one | Bromine at position five | Different reactivity profile |

| 3-Amino-4-hydroxy-6-methyl-2H-pyran | Amino group at position three | Potentially different biological activity |

Uniqueness of 4-Bromo-6-methyl-2H-pyran-2-one

The presence of the bromine atom at the fourth position distinguishes it from other pyran derivatives, enhancing its reactivity and biological profile.

The exploration of pyranones began with the isolation of natural 2-pyrone derivatives in the 19th century, including coumarin (2H-chromen-2-one) from Dipteryx odorata seeds and chromone (4H-chromen-4-one) from Adonis vernalis. These discoveries laid the groundwork for understanding the structural and electronic properties of unsaturated six-membered oxygen-containing heterocycles. Early synthetic efforts focused on lactonization strategies, such as the Perkin condensation for coumarin synthesis, but faced limitations in regioselectivity and functional group tolerance.

The 20th century saw transformative advances in pyranone chemistry through transition metal catalysis. Kato et al. (2001) demonstrated the efficacy of Pd/C-mediated coupling-cyclization reactions for constructing α-pyrone fused heterocycles, enabling access to complex architectures like pyrano[4,3-c]pyrazol-4(1H)-ones. Concurrently, Negishi's development of ZnBr₂-catalyzed lactonization (2003) provided stereocontrolled routes to 6-alkyl-2-pyrones, achieving >90% yields in key steps.

Table 1: Milestones in Pyranone Synthesis

Significance of 4-Bromo-6-methyl-2H-pyran-2-one in Heterocyclic Chemistry

4-Bromo-6-methyl-2H-pyran-2-one (CAS 132559-91-2) has emerged as a linchpin in synthetic chemistry due to its dual reactive sites: the C4 bromine atom facilitates cross-coupling reactions, while the C2 ketone enables cycloadditions and nucleophilic substitutions. Its methyl group at C6 enhances steric control during metal-catalyzed transformations, as demonstrated in Suzuki-Miyaura couplings with alkenylboronic acids (yields: 82-94%).

The compound's electronic profile (Hammett σₚ = +0.23 for Br substituent) promotes regioselective functionalization, making it indispensable for constructing:

- Anticancer agents via Sonogashira alkynylation (IC₅₀: 1.2 μM in K562 cells)

- Antimicrobial scaffolds through Negishi couplings with trialkylboranes

- Fluorescent probes by Stille couplings with stannanes

Overview of 2H-Pyran-2-one Derivatives and Their Importance

Structural diversification of 2H-pyran-2-one derivatives occurs primarily at three positions:

C4 Modifications

C6 Functionalization

Ring Fusion Strategies

Table 2: Bioactive 2H-Pyran-2-one Derivatives

| Derivative | Biological Activity | EC₅₀/IC₅₀ |

|---|---|---|

| 4-Phenylethynyl-6-methyl | Antiproliferative (A2780) | 0.8 μM |

| Tetrahydro-6-(2-pentenyl) | Fragrance additive | Odor threshold: 2 ppb |

| 4-Allyl-6-fluoro | COX-2 inhibition | 84 nM |

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

4-Bromo-6-methyl-2H-pyran-2-one represents a heterocyclic organic compound featuring a six-membered pyran ring with specific substitution patterns [1]. The compound belongs to the alpha-pyrone class of molecules, characterized by an oxygen-containing heterocyclic lactone structure [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-bromo-6-methyl-2H-pyran-2-one, reflecting the presence of a bromine atom at the 4-position and a methyl group at the 6-position of the pyran-2-one core structure [1] [3].

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BrO₂ |

| Molecular Weight | 189.01 g/mol |

| Chemical Abstracts Service Number | 132559-91-2 |

| Molecular Design Limited Number | MFCD23136928 |

| International Union of Pure and Applied Chemistry Name | 4-bromo-6-methylpyran-2-one |

| Canonical Simplified Molecular Input Line Entry System | CC1=CC(=CC(=O)O1)Br |

| International Chemical Identifier | InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |

| International Chemical Identifier Key | LLFSFJYWGVKYRP-UHFFFAOYSA-N |

Table 1: Basic Chemical Information for 4-Bromo-6-methyl-2H-pyran-2-one

The molecular structure consists of a pyran-2-one ring system where the carbonyl group is positioned at the 2-position, creating an alpha-pyrone arrangement [2]. The bromine substituent at the 4-position and the methyl group at the 6-position create a specific electronic environment that influences the compound's reactivity and physical properties [3] [4].

Stereochemical Properties

4-Bromo-6-methyl-2H-pyran-2-one exhibits minimal stereochemical complexity due to its planar aromatic structure [2]. The pyran-2-one ring adopts a planar conformation with all carbon and oxygen atoms lying essentially in the same plane [4]. The compound does not possess chiral centers, eliminating the possibility of optical isomerism [1] [3].

The molecular geometry around the oxygen atom in the ring demonstrates sp² hybridization, consistent with the aromatic character of the alpha-pyrone system [2]. The bromine atom at the 4-position and the methyl group at the 6-position are positioned above and below the ring plane respectively, contributing to the overall molecular dipole moment [4]. The compound demonstrates C₁ point group symmetry due to the asymmetric substitution pattern [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

The proton Nuclear Magnetic Resonance spectroscopic profile of 4-bromo-6-methyl-2H-pyran-2-one reveals characteristic chemical shifts consistent with the alpha-pyrone structure [5]. The methyl group at the 6-position typically appears as a singlet at approximately 2.25-2.30 parts per million, reflecting its attachment to the aromatic pyran ring [6]. The proton at the 3-position exhibits a chemical shift around 6.20-6.25 parts per million as a doublet, demonstrating coupling with the adjacent proton at the 5-position [6].

The proton at the 5-position appears downfield at approximately 7.60-7.65 parts per million due to the deshielding effect of the adjacent bromine atom [6]. The absence of a signal for the 4-position confirms the bromine substitution at this location [5]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the methyl carbon appearing at 19-21 parts per million and the carbonyl carbon at the 2-position resonating at 160-164 parts per million [6].

| Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 2.25-2.30 ppm (s) | CH₃ group |

| ¹H Nuclear Magnetic Resonance | 6.20-6.25 ppm (d) | H-3 |

| ¹H Nuclear Magnetic Resonance | 7.60-7.65 ppm (d) | H-5 |

| ¹³C Nuclear Magnetic Resonance | 19-21 ppm | CH₃ carbon |

| ¹³C Nuclear Magnetic Resonance | 115-117 ppm | C-3 |

| ¹³C Nuclear Magnetic Resonance | 160-164 ppm | C-2, C-6 |

Table 2: Nuclear Magnetic Resonance Spectroscopic Data for 4-Bromo-6-methyl-2H-pyran-2-one

Mass Spectrometry Data

Mass spectrometric analysis of 4-bromo-6-methyl-2H-pyran-2-one demonstrates the characteristic bromine isotope pattern due to the presence of both bromine-79 and bromine-81 isotopes [3]. The molecular ion peak appears at mass-to-charge ratios of 188 and 190, corresponding to the two bromine isotopes with an intensity ratio of approximately 1:1 [4]. The base peak typically corresponds to the loss of carbon monoxide from the molecular ion, appearing at mass-to-charge ratios of 160 and 162 [3].

Additional fragmentation patterns include the loss of the bromine atom, resulting in a peak at mass-to-charge ratio 109 [4]. The fragmentation behavior reflects the stability of the pyran-2-one ring system and the relatively labile nature of the carbonyl group under electron impact conditions [3]. The bromine isotope pattern serves as a definitive identification marker for this compound in mass spectrometric analysis [4].

Infrared Spectroscopy Fingerprints

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the structural features of 4-bromo-6-methyl-2H-pyran-2-one [5]. The most prominent absorption occurs at 1720-1740 wavenumbers, corresponding to the carbonyl stretching vibration of the lactone group [6]. This frequency is typical for alpha-pyrone compounds and indicates the conjugated nature of the carbonyl group with the aromatic ring system [5].

The carbon-carbon double bond stretching vibrations appear at 1620-1640 wavenumbers, consistent with the aromatic character of the pyran ring [6]. Carbon-oxygen-carbon stretching vibrations of the ether linkage are observed at 1100-1200 wavenumbers [5]. The carbon-bromine stretching vibration typically appears at 550-650 wavenumbers, confirming the presence of the bromine substituent [6].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl stretching | 1720-1740 | C=O lactone |

| Carbon-carbon stretching | 1620-1640 | Aromatic C=C |

| Carbon-oxygen-carbon stretching | 1100-1200 | Ether linkage |

| Carbon-bromine stretching | 550-650 | C-Br bond |

Table 3: Infrared Spectroscopic Absorption Bands for 4-Bromo-6-methyl-2H-pyran-2-one

X-ray Crystallography Studies

X-ray crystallographic studies of 4-bromo-6-methyl-2H-pyran-2-one derivatives provide detailed information about the solid-state structure and intermolecular interactions [7] [8]. The compound typically crystallizes in a planar conformation with the pyran ring exhibiting minimal deviation from planarity [7]. Bond lengths within the ring system are consistent with partial aromatic character, with carbon-oxygen bond lengths ranging from 1.35-1.37 Angstroms for single bonds and 1.22-1.24 Angstroms for the carbonyl double bond [8].

The carbon-bromine bond length measures approximately 1.88-1.90 Angstroms, typical for aromatic carbon-bromine bonds [7]. Intermolecular interactions in the crystal lattice are dominated by halogen bonding involving the bromine atom and weak hydrogen bonding interactions [8]. The molecular packing demonstrates efficient space filling with molecules arranged in layers stabilized by van der Waals forces [7].

| Structural Parameter | Value | Type |

|---|---|---|

| Carbon-oxygen bond length | 1.35-1.37 Å | Single bond |

| Carbonyl bond length | 1.22-1.24 Å | Double bond |

| Carbon-bromine bond length | 1.88-1.90 Å | Single bond |

| Carbon-carbon bond length | 1.38-1.42 Å | Aromatic |

| Oxygen-carbon-oxygen angle | 120-122° | Bond angle |

| Ring planarity | ±0.1 Å | Geometric deviation |

Table 4: Crystallographic Structural Parameters for 4-Bromo-6-methyl-2H-pyran-2-one

Electronic Structure and Theoretical Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure of 4-bromo-6-methyl-2H-pyran-2-one [9] [10]. The highest occupied molecular orbital energy typically ranges from -6.2 to -6.5 electron volts, indicating moderate electron-donating capability [10]. The lowest unoccupied molecular orbital energy falls between -2.0 to -2.3 electron volts, reflecting the compound's electron-accepting properties [9].

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.0-4.3 electron volts suggests moderate chemical stability and reactivity [10]. The bromine substituent significantly influences the electronic distribution, creating an electron-deficient center at the 4-position that enhances electrophilic character [9]. The methyl group at the 6-position provides electron-donating effects through hyperconjugation [10].

Molecular orbital calculations reveal that the lowest unoccupied molecular orbital is primarily localized on the carbonyl carbon and the 4-position, making these sites particularly susceptible to nucleophilic attack [9]. The dipole moment ranges from 3.5 to 4.0 Debye units, indicating significant molecular polarity due to the asymmetric substitution pattern [10]. The electrophilicity index of 2.5-3.0 electron volts demonstrates enhanced reactivity toward nucleophiles compared to unsubstituted pyran-2-one [9].

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.5 eV | Electron donation ability |

| Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.3 eV | Electron acceptance ability |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 4.0 to 4.3 eV | Chemical stability |

| Dipole Moment | 3.5 to 4.0 D | Molecular polarity |

| Polarizability | 15-18 Ų | Molecular volume |

| Electrophilicity Index | 2.5-3.0 eV | Electrophilic reactivity |

Table 5: Electronic Structure Parameters from Theoretical Calculations

Physical Constants and Parameters

Molecular Weight and Exact Mass

4-Bromo-6-methyl-2H-pyran-2-one possesses a molecular weight of 189.01 g/mol [1] [2] [3]. The exact mass of the compound is 187.947 g/mol [2] [4], representing the precise mass calculated from the most abundant isotopes. The molecular formula is C₆H₅BrO₂, indicating the presence of six carbon atoms, five hydrogen atoms, one bromine atom, and two oxygen atoms within the pyran-2-one framework [1] [2] [3].

Melting Point and Boiling Point

The melting point and boiling point of 4-Bromo-6-methyl-2H-pyran-2-one are not available in the literature sources examined [1] [4]. This absence of thermal transition data suggests that comprehensive thermophysical characterization studies have not been conducted for this specific compound. The lack of these fundamental physical constants represents a significant gap in the characterization profile of this brominated pyran derivative.

Density and Physical Appearance

The density of 4-Bromo-6-methyl-2H-pyran-2-one has not been reported in the available literature [1] [4]. The compound appears as a solid at room temperature [3] [5], with a typical purity of 95-97% in commercial preparations [6] [5]. The compound is typically stored at temperatures between 2-8°C to maintain stability [5] [7].

Solubility Profile and Solution Behavior

4-Bromo-6-methyl-2H-pyran-2-one demonstrates poor water solubility, with a reported solubility of 0.606 mg/mL (0.0032 mol/L) [8]. This low aqueous solubility is consistent with the compound's lipophilic nature and the presence of the bromine substituent, which enhances hydrophobic character. The compound's solubility behavior reflects typical characteristics of brominated organic compounds, where halogen substitution generally decreases water solubility compared to non-halogenated analogs.

When compared to related pyran-2-one derivatives, 4-Bromo-6-methyl-2H-pyran-2-one exhibits reduced water solubility relative to more polar derivatives. For instance, 4-Methoxy-6-methyl-2H-pyran-2-one, which contains a methoxy group instead of bromine, also shows poor water solubility but with a different solubility profile due to the electronic and steric differences between the methoxy and bromine substituents [9] [10].

Partition Coefficient and Lipophilicity (LogP)

The partition coefficient (LogP) of 4-Bromo-6-methyl-2H-pyran-2-one is 1.71 [4] [5], indicating moderate lipophilicity. This value suggests the compound has approximately 51-fold greater affinity for organic phases compared to aqueous phases. The LogP value falls within the range considered favorable for biological activity, as compounds with LogP values between 1-3 typically exhibit good membrane permeability while maintaining sufficient aqueous solubility for bioavailability [11] [12].

The bromine substituent contributes significantly to the compound's lipophilicity. Comparative analysis with related compounds reveals that 4-Methoxy-6-methyl-2H-pyran-2-one has a LogP of 0.96 [9], while 4,6-Dimethyl-2H-pyran-2-one exhibits a LogP of 0.98 [13]. This demonstrates that bromine substitution enhances lipophilicity more effectively than methoxy or methyl substitution, reflecting the greater hydrophobic character of the bromine atom.

Polar Surface Area (PSA) Analysis

The polar surface area of 4-Bromo-6-methyl-2H-pyran-2-one is 30.21 Ų [4] [5]. This relatively low PSA value indicates limited hydrogen bonding potential and suggests moderate membrane permeability characteristics. The PSA value is consistent with the compound's lipophilic nature and bromine substitution pattern.

Comparative analysis with related pyran derivatives shows that 4-Methoxy-6-methyl-2H-pyran-2-one has a higher PSA of 39.44 Ų [9], reflecting the greater polarity contribution of the methoxy group compared to bromine. The PSA values for these compounds align with their respective LogP values, demonstrating the inverse relationship between polar surface area and lipophilicity.

Stability Under Various Environmental Conditions

The stability characteristics of 4-Bromo-6-methyl-2H-pyran-2-one under different environmental conditions have not been extensively documented in the available literature. However, based on the general stability properties of α-pyrone systems and brominated compounds, several stability considerations can be inferred.

Thermal Stability: α-Pyrone derivatives typically demonstrate moderate thermal stability, with decomposition temperatures often exceeding 200°C [14] [15]. The pyran-2-one ring system exhibits inherent stability due to its aromatic character and electron delocalization [16]. However, the presence of bromine may influence thermal decomposition pathways, as brominated compounds can undergo debromination reactions under elevated temperatures [17] [18].

pH Stability: The α-pyrone ring system demonstrates pH-dependent stability characteristics. Under acidic conditions, the compound may undergo hydrolysis reactions, particularly at the lactone carbonyl group [19] [20]. The stability profile is generally better under neutral to slightly acidic conditions, with increased susceptibility to hydrolysis under strongly alkaline conditions.

Photostability: Brominated organic compounds often exhibit enhanced photosensitivity compared to their non-halogenated counterparts. The presence of bromine can facilitate photochemical reactions, potentially leading to debromination or ring-opening reactions under UV irradiation [17].

Structure-Property Relationships of Brominated Pyranones

The structure-property relationships of brominated pyranones, including 4-Bromo-6-methyl-2H-pyran-2-one, are influenced by both the pyran-2-one core structure and the bromine substitution pattern. The α-pyrone ring system exhibits aromatic character with electron delocalization, which contributes to the compound's stability and reactivity profile [21] [16].

Electronic Properties: The bromine substituent at the 4-position significantly influences the electronic properties of the pyran ring. Density functional theory calculations suggest that bromine substitution affects the HOMO-LUMO energy gap and alters the compound's electronic distribution [23]. The bromine atom's electron-withdrawing characteristics through inductive effects and electron-donating properties through resonance create a complex electronic environment that influences reactivity patterns.

Molecular Geometry: The pyran-2-one ring maintains a planar conformation, with the bromine substituent positioned to minimize steric interactions [23]. This planar geometry facilitates π-electron delocalization throughout the ring system, contributing to the compound's aromatic stability.

Reactivity Patterns: The bromine substituent enhances the compound's susceptibility to nucleophilic substitution reactions while potentially reducing electrophilic aromatic substitution reactivity at the 4-position [16]. The α-pyrone system typically undergoes electrophilic substitution at the 3- and 5-positions, with the 4-position being less reactive due to the bromine substitution.

Intermolecular Interactions: The bromine atom can participate in halogen bonding interactions, which may influence crystal packing arrangements and intermolecular association patterns [23]. These interactions can affect the compound's solid-state properties and potentially its biological activity profiles.